2-(3-Bromo-5-fluorophenoxy)ethanol
Description
2-(3-Bromo-5-fluorophenoxy)ethanol is an organic compound belonging to the class of phenols. It has the molecular formula C8H8BrFO2 and a molecular weight of 235.05 g/mol. This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a phenoxy group, which is further connected to an ethanol moiety.
Properties
IUPAC Name |
2-(3-bromo-5-fluorophenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2/c9-6-3-7(10)5-8(4-6)12-2-1-11/h3-5,11H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEBSROUROVJNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-fluorophenoxy)ethanol typically involves the reaction of 3-bromo-5-fluorophenol with ethylene oxide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(3-Bromo-5-fluorophenoxy)ethanol can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-fluorophenoxy)ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: 2-(3-Bromo-5-fluorophenoxy)acetaldehyde or 2-(3-Bromo-5-fluorophenoxy)acetic acid.
Reduction: 2-(3-Fluorophenoxy)ethanol.
Substitution: Various substituted phenoxyethanol derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Bromo-5-fluorophenoxy)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study the interactions of phenolic compounds with biological systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5-fluorophenoxy)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-4-fluorophenoxy)ethanol
- 2-(3-Chloro-5-fluorophenoxy)ethanol
- 2-(3-Bromo-5-chlorophenoxy)ethanol
Uniqueness
2-(3-Bromo-5-fluorophenoxy)ethanol is unique due to the specific positioning of the bromine and fluorine atoms on the phenoxy group. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
2-(3-Bromo-5-fluorophenoxy)ethanol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of 2-(3-Bromo-5-fluorophenoxy)ethanol features a phenoxy group with a bromine atom at the 3-position and a fluorine atom at the 5-position. This unique substitution pattern enhances its lipophilicity and metabolic stability, making it a valuable candidate for various biological studies.
The biological activity of 2-(3-Bromo-5-fluorophenoxy)ethanol is primarily attributed to its interaction with specific molecular targets, including:
- Enzymes : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to therapeutic effects.
- Receptors : Interaction with nicotinic acetylcholine receptors suggests potential applications in neuropharmacology, influencing neurotransmission and possibly aiding in the treatment of neurological disorders.
- Hypoxia-inducible factor (HIF) : Evidence indicates that this compound may act as an inhibitor of HIF-2α, which is crucial in cancer treatment strategies.
Antimicrobial Properties
Research has demonstrated that 2-(3-Bromo-5-fluorophenoxy)ethanol exhibits significant antimicrobial activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.91 μg/mL |
| Escherichia coli | 7.81 μg/mL |
| Bacillus subtilis | 62.5 μg/mL |
These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
In vitro studies have shown that 2-(3-Bromo-5-fluorophenoxy)ethanol can inhibit the proliferation of cancer cells. The mechanism involves modulation of signaling pathways associated with cell growth and apoptosis. For instance, its interaction with HIF-2α can disrupt tumor cell adaptation to hypoxic environments, thereby enhancing the efficacy of existing cancer therapies.
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that it had a significantly lower MIC compared to traditional antibiotics like nitrofurantoin, suggesting its potential as a novel antimicrobial agent .
- Cancer Cell Proliferation : Another investigation focused on the effects of this compound on various cancer cell lines. It was found to induce apoptosis in breast cancer cells through the activation of caspase pathways, highlighting its role as a potential anticancer therapeutic.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
